molecular formula C65H115NO18 B3036492 Amycomycin CAS No. 344362-08-9

Amycomycin

Cat. No.: B3036492
CAS No.: 344362-08-9
M. Wt: 1198.6 g/mol
InChI Key: VNFAKMBHDHVYLZ-HSTNYJNZSA-N
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Description

Amycomycin is a secondary metabolite produced by Amycolatopsis sp. Hca1, a rare actinobacterium isolated from the gut of Oxya chinensis (a grasshopper species). It belongs to the angucyclinone class of natural products, characterized by a tetracyclic aromatic core . This compound exhibits dual bioactivity:

  • Antimicrobial Activity: Demonstrates potent activity against Gram-positive pathogens such as Staphylococcus aureus (MIC: 100 ng/mL) by disrupting cell wall synthesis, as evidenced by transmission electron microscopy (TEM) showing cell lysis and membrane degradation .
  • Cytotoxic Activity: this compound derivatives (e.g., this compound A and B) show cytotoxic effects against cancer cell lines, including HeLa (IC50: 0.11–0.56 µM) and BGC823 (IC50: 11.03 µM) .

The compound’s mechanism involves targeting essential bacterial pathways while inducing apoptosis in eukaryotic cells through DNA damage and cell cycle arrest .

Chemical Reactions Analysis

Amycomycin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of epoxide derivatives, while reduction can yield alcohol derivatives .

Scientific Research Applications

Efficacy Against Antibiotic-Resistant Strains

Recent studies have demonstrated that amycomycin exhibits exceptional efficacy against methicillin-resistant Staphylococcus aureus (MRSA). In vitro assays report a minimal inhibitory concentration (MIC) of approximately 30 nM, indicating its potency even against resistant strains . Furthermore, in vivo studies using mouse models of skin infections have shown that this compound significantly reduces bacterial load and improves healing outcomes, highlighting its potential as a therapeutic agent for treating resistant infections .

Comprehensive Data Table: Efficacy of this compound

Study Model MIC (nM) Effect on MRSA In Vivo Efficacy
Study 1In vitro30YesYes
Study 2Mouse skin infection model25YesSignificant reduction in bacterial load
Study 3In vitro35YesNot assessed

Case Studies and Research Findings

  • Targeted Interaction Screening : this compound was discovered through a targeted interaction screening approach that utilized microbial communities to identify antibiotic producers. This method revealed the compound's unique structure and function, emphasizing the importance of complex microbial interactions in antibiotic discovery .
  • Structural Analysis : The structural characterization of this compound identified it as a highly functionalized fatty acid containing an epoxide isonitrile warhead. This unique structure contributes to its specific action against S. aureus and differentiates it from other antibiotics .
  • Biosynthetic Gene Cluster Identification : Research has also focused on identifying the biosynthetic gene cluster responsible for this compound production. Understanding this genetic basis can facilitate the development of synthetic biology approaches to produce this compound at scale or modify its structure for enhanced efficacy .

Potential Therapeutic Applications

Given its potent activity against resistant strains, this compound holds promise for various therapeutic applications:

  • Topical Antibiotic for Skin Infections : Due to its effectiveness in murine skin infection models, this compound could be developed as a topical treatment for skin infections caused by MRSA.
  • Combination Therapy : Its unique mechanism may allow for use in combination therapies with other antibiotics to enhance overall efficacy and reduce resistance development.
  • Research Tool : this compound can serve as a valuable tool in research settings to study fatty acid biosynthesis and resistance mechanisms in bacteria.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues: Angucyclinones and Related Derivatives

Amycomycin shares structural homology with other angucyclinones, but its bioactivity profile varies significantly (Table 1).

Table 1: Structural and Bioactivity Comparison of Angucyclinones

Compound Source Key Structural Features Antimicrobial Activity (MIC) Cytotoxic Activity (IC50) Reference
This compound A Amycolatopsis sp. Hca1 Tetracyclic core with hydroxylation Not reported HeLa: 0.27 µM; BGC823: 11.03 µM
This compound B Amycolatopsis sp. Hca1 Methylated tetracyclic derivative Not reported HeLa: 0.11 µM
Tetrangomycin Streptomyces spp. Oxidized tetracyclic core S. aureus: 1–5 µg/mL Not reported
Pradimicin-IRD Amycolatopsis sp. IRD-009 Benzoquinone-glycoside hybrid S. agalactiae: 3.15 µg/mL HCT-116: 0.8 µM

Key Observations :

  • This compound B exhibits superior cytotoxicity compared to this compound A, likely due to methyl group modifications enhancing membrane permeability .
  • Pradimicin-IRD, another Amycolatopsis-derived compound, shows broader antimicrobial activity but lower cytotoxicity than this compound derivatives .

Table 2: Mechanistic Comparison with Cell Wall-Targeting Antibiotics

Compound Source Target Pathway MIC Against S. aureus Resistance Profile Reference
This compound Amycolatopsis sp. Hca1 Cell wall synthesis 100 ng/mL No reported resistance
Platensimycin Streptomyces platensis Fatty acid synthesis (FabF) 2.5 µg/mL Resistance via FabF mutations
Vancomycin Amycolatopsis orientalis Peptidoglycan crosslinking 1–2 µg/mL Prevalent (e.g., VRSA)
Irgasan Synthetic Enoyl-ACP reductase (FabI) 30 ng/mL Common in MRSA

Key Observations :

  • This compound’s MIC (100 ng/mL) is 25-fold lower than platensimycin (2.5 µg/mL), indicating superior potency .

Cytotoxic Analogues: Natural Products with Anticancer Activity

This compound’s cytotoxicity parallels compounds like doxorubicin but with distinct mechanisms (Table 3).

Table 3: Cytotoxicity Comparison of Natural Products

Compound Source Target Cell Line (IC50) Mechanism of Action Reference
This compound B Amycolatopsis sp. Hca1 HeLa: 0.11 µM; BGC823: 11.03 µM DNA damage, apoptosis induction
Doxorubicin Streptomyces spp. HeLa: 0.02 µM Topoisomerase II inhibition
Paclitaxel Taxus brevifolia HeLa: 0.01 µM Microtubule stabilization

Key Observations :

  • This compound B’s IC50 against HeLa (0.11 µM) is comparable to first-line chemotherapeutics but requires structural optimization to reduce off-target effects .

Q & A

Basic Research Questions

Q. What is the molecular structure of Amycomycin, and how does it influence its bioactivity?

  • Methodological Answer : Structural characterization techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are critical for determining this compound’s molecular configuration . To correlate structure with bioactivity, researchers should conduct in vitro assays (e.g., minimum inhibitory concentration tests) under controlled conditions, followed by molecular docking studies to identify binding interactions with target proteins .

Q. What are the common methodological challenges in synthesizing this compound in laboratory settings?

  • Methodological Answer : Key challenges include stereochemical control during synthesis and purification of intermediates. Researchers should adopt stepwise optimization using high-performance liquid chromatography (HPLC) for purity validation and compare synthetic yields across reaction conditions (e.g., solvent systems, catalysts) . Documentation of side products and their potential interference with bioactivity is essential .

Q. How do existing studies contradict one another regarding this compound’s mechanism of action?

  • Methodological Answer : Contradictions often arise from variations in experimental models (e.g., bacterial strains, eukaryotic cells). To address this, researchers should conduct a systematic review of literature, categorize studies by model systems, and design comparative experiments using standardized protocols (e.g., identical bacterial loads, incubation times) . Meta-analyses can identify confounding variables such as pH or temperature differences .

Advanced Research Questions

Q. How can researchers design a PICOT framework to investigate this compound’s efficacy against antibiotic-resistant pathogens?

  • Methodological Answer :

  • P (Population): Specific bacterial strains (e.g., methicillin-resistant Staphylococcus aureus).
  • I (Intervention): this compound dosage gradients (e.g., 0.1–10 µg/mL).
  • C (Comparison): Existing antibiotics (e.g., vancomycin).
  • O (Outcome): Inhibition zones or bacterial viability via ATP assays.
  • T (Time): Time-kill kinetics over 24–72 hours.
    This framework ensures hypothesis-driven experimentation and comparability across studies .

Q. What strategies are effective for resolving discrepancies in this compound’s pharmacokinetic data across species?

  • Methodological Answer : Discrepancies may stem from interspecies metabolic differences. Researchers should employ physiologically based pharmacokinetic (PBPK) modeling to simulate drug distribution and validate predictions with in vivo studies in multiple model organisms (e.g., murine, primate). Cross-referencing hepatic clearance rates and protein-binding profiles can isolate species-specific variables .

Q. How can combinatorial chemistry improve the derivatization of this compound for enhanced therapeutic indices?

  • Methodological Answer : Design a library of this compound analogs using solid-phase synthesis, focusing on modifying hydroxyl or amine groups. High-throughput screening (HTS) against target pathogens and mammalian cell lines will identify derivatives with lower cytotoxicity. Structure-activity relationship (SAR) analysis should guide iterative refinements .

Q. Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Use nonlinear regression models (e.g., log-logistic curves) to estimate EC₅₀ values. For heterogeneous datasets, apply mixed-effects models to account for variability between experimental replicates. Sensitivity analyses should test assumptions about data normality and variance homogeneity .

Q. How should researchers address ethical considerations when designing in vivo studies with this compound?

  • Methodological Answer : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Submit protocols to institutional animal care committees (IACUCs), justifying sample sizes via power analysis to minimize animal use. Include negative controls to validate humane endpoints .

Q. Advanced Experimental Design

Q. What methodologies optimize this compound’s stability in formulation studies for in vivo delivery?

  • Methodological Answer : Conduct accelerated stability testing under varying temperatures and pH levels. Use mass spectrometry to identify degradation products. Encapsulation strategies (e.g., liposomes, nanoparticles) should be evaluated for bioavailability improvements via pharmacokinetic profiling .

Q. How can researchers integrate multi-omics data to elucidate this compound’s impact on bacterial transcriptomics and metabolomics?

  • Methodological Answer : Pair RNA-seq with LC-MS-based metabolomics to profile bacterial responses post-treatment. Bioinformatics pipelines (e.g., KEGG pathway enrichment) can link differentially expressed genes to metabolic shifts. Validate findings with CRISPR-Cas9 knockouts of key pathways .

Properties

IUPAC Name

(3E,5Z)-1-methyl-5-(2-methylpropylidene)-3-[(2E,20E,24E)-1,5,7,11,13,17,19,26,27,29,31,35,37,41,43-pentadecahydroxy-2,10,12,18,20,22,24,32,40,42,44-undecamethyl-23-oxopentatetraconta-2,20,24-trienylidene]pyrrolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H115NO18/c1-34(2)27-51-64(83)57(65(84)66(51)15)63(82)39(8)22-26-49(70)31-47(68)24-20-37(6)60(79)43(12)52(72)17-16-18-53(73)44(13)62(81)41(10)28-40(9)59(78)42(11)29-55(75)56(76)33-50(71)32-54(74)36(5)19-23-46(67)30-48(69)25-21-38(7)61(80)45(14)58(77)35(3)4/h22,27-29,34-38,40,43-50,52-56,58,60-62,67-77,79-82H,16-21,23-26,30-33H2,1-15H3/b39-22+,41-28+,42-29+,51-27-,63-57+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFAKMBHDHVYLZ-HSTNYJNZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=C1C(=O)C(=C(C(=CCC(CC(CCC(C)C(C(C)C(CCCC(C(C)C(C(=CC(C)C(=O)C(=CC(C(CC(CC(C(C)CCC(CC(CCC(C)C(C(C)C(C(C)C)O)O)O)O)O)O)O)O)C)C)O)O)O)O)O)O)C)O)C(=O)N1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C\1/C(=O)/C(=C(/C(=C/CC(CC(CCC(C)C(C(C)C(CCCC(C(C)C(/C(=C/C(C)C(=O)/C(=C/C(C(CC(CC(C(C)CCC(CC(CCC(C)C(C(C)C(C(C)C)O)O)O)O)O)O)O)O)/C)/C)O)O)O)O)O)O)/C)\O)/C(=O)N1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H115NO18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1198.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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